[(4-Methylmorpholin-2-yl)methyl](propan-2-yl)amine
Description
(4-Methylmorpholin-2-yl)methylamine is a secondary amine featuring a 4-methylmorpholin-2-yl moiety attached to a methyl group, which is further linked to a propan-2-yl (isopropyl) amine group. Its molecular formula is C10H22N2O, with a molecular weight of 202.29 g/mol (CAS: 1540717-17-6) . This structural duality suggests applications in medicinal chemistry, particularly in drug candidates targeting central nervous system (CNS) disorders or antimicrobial agents .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)10-6-9-7-11(3)4-5-12-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
FTRWYUBPJXBJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Morpholine Derivatives
- Methyl[(4-methylmorpholin-2-yl)methyl]amine (CAS: 933752-31-9): This compound replaces the isopropyl group with a methylamine.
- 1-(4-Benzylmorpholin-2-yl)ethylamine (CAS: 1443981-20-1) :
Substitution with a benzyl group on the morpholine ring enhances aromatic interactions, which could improve binding to hydrophobic protein pockets. The molecular weight (234.34 g/mol) is higher, affecting pharmacokinetics .
Aromatic Amines
- This compound’s molecular weight (228.13 g/mol) and lipophilicity (logP ~3.5) make it suitable for electrophilic substitution reactions .
- 4-MA-NBOMe [(2-methoxyphenyl)methyl][1-(4-methylphenyl)propan-2-yl]amine :
This psychedelic analog shares the propan-2-yl amine structure but incorporates methoxy and methylphenyl groups, leading to distinct receptor-binding profiles (e.g., serotonin receptor agonism) .
Physicochemical Properties
| Property | (4-Methylmorpholin-2-yl)methylamine | Methyl[(4-methylmorpholin-2-yl)methyl]amine | (4-Bromophenyl)methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 202.29 | ~180 (estimated) | 228.13 |
| logP (Predicted) | 1.8 | 0.9 | 3.5 |
| Hydrogen Bond Acceptors | 3 (2 O, 1 N) | 3 (2 O, 1 N) | 1 (N) |
| Solubility | Moderate (polar aprotic solvents) | High (due to smaller alkyl group) | Low (non-polar solvents) |
Functional and Pharmacological Insights
- Antimicrobial Potential: Morpholine-containing compounds like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines exhibit broad-spectrum microbial activity, suggesting the target compound may also serve as an antimicrobial scaffold .
- CNS Applications : Structural analogs such as 4-MA-NBOMe demonstrate CNS activity, though the target’s morpholine ring may reduce blood-brain barrier penetration compared to purely aromatic amines .
- Hydrogen Bonding : The morpholine oxygen and amine groups enable hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
Biological Activity
The compound (4-Methylmorpholin-2-yl)methylamine is a derivative of morpholine and has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of (4-Methylmorpholin-2-yl)methylamine can be represented as follows:
This compound features a morpholine ring, which is known for its ability to interact with various biological targets.
- G Protein-Coupled Receptor Modulation :
-
Anti-inflammatory Properties :
- Research indicates that derivatives similar to (4-Methylmorpholin-2-yl)methylamine exhibit anti-inflammatory effects by activating pathways that resolve inflammation. For instance, compounds that activate the FPR2 receptor have shown promise in reducing inflammatory responses in various experimental models .
- Neuroprotective Effects :
Case Studies
-
GPR88 Agonists :
- A study focused on the design and synthesis of GPR88 agonists demonstrated that modifications at specific sites on the compound can enhance potency and selectivity for this receptor. The findings suggest that (4-Methylmorpholin-2-yl)methylamine derivatives can be optimized for improved therapeutic efficacy .
-
Inflammation Resolution :
- Experimental models have shown that compounds activating FPR2, including those related to (4-Methylmorpholin-2-yl)methylamine, effectively promote the resolution of inflammation by inhibiting neutrophil migration and enhancing monocyte clearance of apoptotic cells .
Table 1: Biological Activities of (4-Methylmorpholin-2-yl)methylamine
| Activity Type | Description | Reference |
|---|---|---|
| GPCR Modulation | Enhances GPR88 signaling | |
| Anti-inflammatory | Activates FPR2 for inflammation resolution | |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Table 2: Structure-Activity Relationship (SAR)
| Modification Site | Effect on Activity | Optimal Group |
|---|---|---|
| Site A | Potency improvement | Alkoxy groups |
| Site B | Enhanced brain bioavailability | Hydroxyl or amide groups |
| Site C | Limited modifications | Sterically defined groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
